7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine
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Overview
Description
7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine is a heterocyclic compound that features a pyrrolo[1,2-A]pyrimidine core with a tert-butyl group at the 7th position and a chlorine atom at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-2-aminopyrimidine with tert-butyl isocyanide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.
Mechanism of Action
The mechanism of action of 7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: Another pyrrolo[2,3-d]pyrimidine derivative with potential medicinal applications.
7-tert-Butyl-6-(4-Chloro-Phenyl)-2-Thioxo-2,3-Dihydro-1H-Pyrido[2,3-d]pyrimidine: A compound with a similar core structure but different substituents, used in various biological studies.
Uniqueness
7-(Tert-butyl)-4-chloropyrrolo[1,2-A]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and chlorine atom influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H14ClN3 |
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Molecular Weight |
223.70 g/mol |
IUPAC Name |
7-tert-butyl-4-chloropyrrolo[1,2-a]pyrimidin-2-amine |
InChI |
InChI=1S/C11H14ClN3/c1-11(2,3)7-4-10-14-9(13)5-8(12)15(10)6-7/h4-6H,1-3H3,(H2,13,14) |
InChI Key |
NESDGMCYCNFBRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CN2C(=C1)N=C(C=C2Cl)N |
Origin of Product |
United States |
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